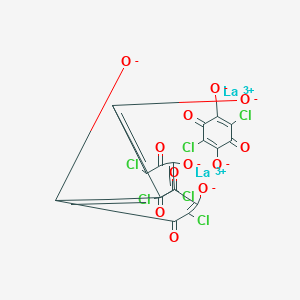
2,5-Ciclohexadieno-1,4-diona, 2,5-dicloro-3,6-dihidroxi-, sal de lantano(3+) (3:2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;lanthanum(3+) is a complex compound that combines the properties of chloranilic acid and lanthanum ions
Aplicaciones Científicas De Investigación
2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;lanthanum(3+) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antiproliferative effects on cancer cells.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mecanismo De Acción
Target of Action
It is known that similar compounds can interact with various metal cations .
Mode of Action
It is known to form stable salts with metal cations . This suggests that it may interact with its targets through ionic bonding, leading to changes in the target’s function or structure.
Biochemical Pathways
Similar compounds are known to be used in photometric determination of various substances, indicating that they may play a role in light-dependent reactions .
Pharmacokinetics
Similar compounds are known to be insoluble in water but soluble in methanol , which could impact their bioavailability and distribution in the body.
Result of Action
The ability to form stable salts with metal cations suggests that it may alter the ionic balance within cells or tissues .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. suggests that its activity may be influenced by the solvent environment. Additionally, its ability to form stable salts with metal cations suggests that the presence of these cations in the environment could impact its activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;lanthanum(3+) typically involves the reaction of chloranilic acid with lanthanum saltsThe reaction with lanthanum salts is usually carried out in an aqueous medium under controlled pH conditions to ensure the formation of the desired lanthanum complex .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis of chloranilic acid followed by its reaction with lanthanum salts in a controlled environment. The process requires precise control of reaction conditions, including temperature, pH, and concentration of reactants, to achieve high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;lanthanum(3+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired transformation .
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different functional groups substituted at the halogen positions .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dichloro-3,6-dihydroxy-1,4-benzoquinone: A similar compound with comparable chemical properties but without the lanthanum component.
2,5-Dihydroxy-1,4-benzoquinone: Another related compound with hydroxyl groups instead of chlorine atoms.
2,6-Dichloro-1,4-benzoquinone: Similar structure but with chlorine atoms at different positions.
Uniqueness
The uniqueness of 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;lanthanum(3+) lies in its combination of chloranilic acid and lanthanum ions, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
32607-23-1 |
|---|---|
Fórmula molecular |
C18H26Cl6La2O22 |
Peso molecular |
1084.9 g/mol |
Nombre IUPAC |
2,5-dichloro-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione;lanthanum;decahydrate |
InChI |
InChI=1S/3C6H2Cl2O4.2La.10H2O/c3*7-1-3(9)5(11)2(8)6(12)4(1)10;;;;;;;;;;;;/h3*9,12H;;;10*1H2 |
Clave InChI |
WYDCSKVWJQQQBQ-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=O)C(=C(C1=O)Cl)[O-])Cl)[O-].C1(=C(C(=O)C(=C(C1=O)Cl)[O-])Cl)[O-].C1(=C(C(=O)C(=C(C1=O)Cl)[O-])Cl)[O-].[La+3].[La+3] |
SMILES canónico |
C1(=C(C(=O)C(=C(C1=O)Cl)O)Cl)O.C1(=C(C(=O)C(=C(C1=O)Cl)O)Cl)O.C1(=C(C(=O)C(=C(C1=O)Cl)O)Cl)O.O.O.O.O.O.O.O.O.O.O.[La].[La] |
Key on ui other cas no. |
32607-23-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















